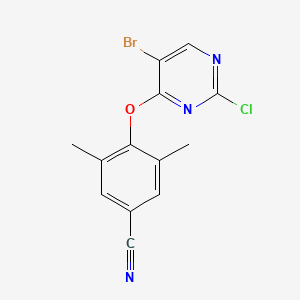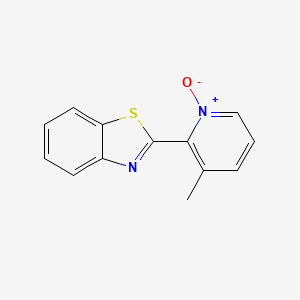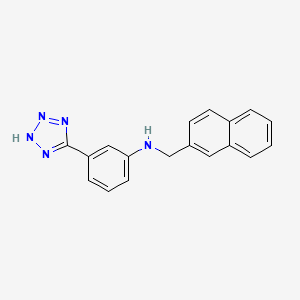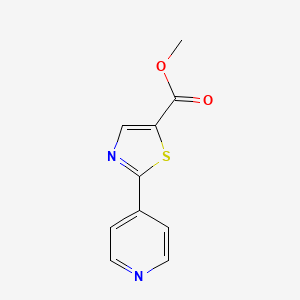
Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-4-yl)thiazole-5-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 2-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide
Uniqueness
Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89401-52-5 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
methyl 2-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
QOAVQZDTMGQNMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(S1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


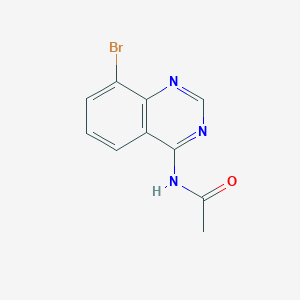
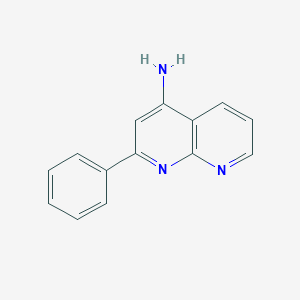

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)

![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
